molecular formula C8H6BrFO B085946 3'-Bromo-4'-fluoroacetophenone CAS No. 1007-15-4

3'-Bromo-4'-fluoroacetophenone

Cat. No. B085946
CAS RN: 1007-15-4
M. Wt: 217.03 g/mol
InChI Key: SZDWTGAORQQQGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3'-Bromo-4'-fluoroacetophenone involves several steps, including bromination, chlorination, and acylation. For example, Bromo-2′,4′-dichloroacetophenone, a compound with a similar structure, was synthesized from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70% (Yang Feng-ke, 2004). Additionally, α-Bromo-4-hydroxyacetophenone synthesis involves α-bromization using sulfuric acid, optimizing conditions to achieve an 83.5% yield (Han Qing-rong & Tang Rong-ping, 2006).

Molecular Structure Analysis

Molecular structure analysis using techniques such as XRD and spectroscopy reveals detailed insights into the geometry and electronic structure of compounds related to 3'-Bromo-4'-fluoroacetophenone. The optimized molecular structure, vibrational frequencies, and HOMO-LUMO analysis provide a comprehensive understanding of the electronic properties and charge transfer within these molecules (Y. Mary et al., 2015).

Scientific Research Applications

  • DNA Cleavage : Bromofluoroacetophenone derivatives, like 3'-Bromo-4'-fluoroacetophenone, can act as effective DNA cleaving agents upon irradiation. These derivatives have been investigated as novel photonucleases with significant DNA cleaving activities and sequence selectivities (Wender & Jeon, 2003).

  • Organic Synthesis Applications : 3'-Bromo-4'-fluoroacetophenone has been used in the synthesis of 2-fluoroacetophenone, demonstrating its utility in organic synthesis and the exploration of NMR-active nuclei (Pohl & Schwarz, 2008).

  • Radiopharmaceutical Intermediates : This compound has been studied in the context of producing [18F]fluoroarylketones, a bifunctional radiopharmaceutical intermediate, showcasing its potential in medical imaging applications (Banks & Hwang, 1994).

  • Electrochemical Methods : Research has been conducted on converting 3'-Bromo-4'-fluoroacetophenone into other useful chemicals, such as 1-(4-halophenyl)ethanols, using electrochemical methods (Ikeda, 1990).

  • Study of Molecular Conformations : The conformations of related compounds, like 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone, have been studied, providing insights into the structural aspects of such molecules (Mirarchi & Ritchie, 1984).

  • Fluorination of Acetophenones : The compound has been explored in the context of synthesizing para-substituted α-fluoroacetophenones, demonstrating its role in the development of fluorination techniques (Fuglseth et al., 2008).

  • Chemical Complex Synthesis : It has been used in synthesizing chemical complexes, such as 1,1-ethenedithiolato and O,S-chelate complexes, showing its utility in complex chemical syntheses (Schubert et al., 2007).

  • Biomedical Applications : There's research on the synthesis of indolizino[3,2-c]quinolines, a class of fluorophores, for potential use in fluorescence-based biomedical technologies (Park et al., 2015).

  • Physico-Chemical and Spectroscopic Characterization : The impact of biofield energy treatment on the physical, thermal, and spectral properties of 4-Bromoacetophenone, a related compound, has been investigated (Trivedi et al., 2015).

  • Homogeneous Asymmetric Hydrogenation : The compound has been used in studies exploring homogeneous asymmetric hydrogenation of acetophenones, important for pharmaceutical synthesis (Li et al., 2000).

  • Tuning Electronic Properties : It's been used in the preparation of 3-Fluoro-4-hexylthiophene for tuning the electronic properties of conjugated polythiophenes, relevant in material science (Gohier et al., 2013).

  • Enolate Chemistry : Studies on the lithium enolate of 4-fluoroacetophenone provide insights into nucleophile chemistry, important in organic synthesis (Kolonko et al., 2011).

Safety And Hazards

When handling 3’-Bromo-4’-fluoroacetophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDWTGAORQQQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143456
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-fluoroacetophenone

CAS RN

1007-15-4
Record name 1-(3-Bromo-4-fluorophenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(3-bromo-4-fluorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide (50 g, 0.19 mol) in 500 mL of THF was cooled to 0° C. in ice bath, and then the mixture was added MeMgCl (27.3 g, 0.21 mol) dropwise. The reaction mixture was stirred under N2 for 1 h. The reaction mixture was quenched with sat. NH4Cl and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuum. The residue was purified with silica gel column chromatography to give 1-(3-bromo-4-fluorophenyl)ethanone.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Chen, X Wu, W Zhou, X Tian, J Yang, Y Song - Optical Materials, 2023 - Elsevier
… A mixture of p-nitrobenzaldehyde (0.4582 g, 2.86 mmol) and 3-bromo-4-fluoroacetophenone (0.6515 g, 2.86 mmol) was dissolved in 50 mL of ethanol. The solution was added in …
Number of citations: 0 www.sciencedirect.com
DJ St. Jean, SF Poon, JL Schwarzbach - Organic Letters, 2007 - ACS Publications
… Initially, our efforts focused on the reaction of unsubstituted boronic ester 1a (Table 1) with 3-bromo-4-fluoroacetophenone (5) using a microwave-assisted cross-coupling protocol (5 …
Number of citations: 61 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
N Oshima, R Ishida, S Kishimoto, K Beebe, JR Brender… - Cell reports, 2020 - cell.com
The reliance of many cancers on aerobic glycolysis has stimulated efforts to develop lactate dehydrogenase (LDH) inhibitors. However, despite significant efforts, LDH inhibitors (LDHi) …
Number of citations: 80 www.cell.com
S Tantisriyanurak - 2021 - etheses.whiterose.ac.uk
Chapter 1 Introduction and Background Page 1 Conjugated Microporous Polymers For Heterogeneous Catalysis Supakorn Tantisriyanurak A thesis submitted to the University of …
Number of citations: 3 etheses.whiterose.ac.uk

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